Ercalcidiol

Description

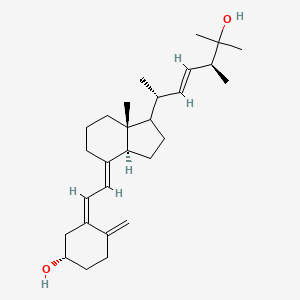

9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-ICCVIKJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904309 | |

| Record name | 25-Hydroxyvitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21343-40-8 | |

| Record name | 25-Hydroxyvitamin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21343-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxyvitamin D 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021343408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxyvitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXYERGOCALCIFEROL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A288AR3C9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Ercalcidiol Synthesis Pathway for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis pathway of Ercalcidiol (25-hydroxyvitamin D₂), a key metabolite of Vitamin D₂. It covers the core enzymatic reactions, downstream bioactivation, and relevant signaling pathways. Furthermore, it includes quantitative data and detailed experimental protocols for research applications.

Introduction to this compound

This compound, also known as 25-hydroxyergocalciferol or 25(OH)D₂, is the primary circulating form of Vitamin D₂. Vitamin D itself is a group of fat-soluble secosteroids essential for calcium and phosphate (B84403) homeostasis.[1][2] While Vitamin D₃ (cholecalciferol) is synthesized in the skin upon exposure to UVB radiation, Vitamin D₂ (ergocalciferol) is primarily obtained from dietary sources like irradiated fungi and fortified foods.[3] The measurement of serum 25(OH)D (which includes both this compound and its D₃ analogue, Calcifediol) is the standard method for assessing a person's Vitamin D status.[4][5] this compound serves as a prohormone, requiring further hydroxylation to become the biologically active hormone, Ercalcitriol (1,25-dihydroxyvitamin D₂).

The Core Synthesis Pathway: From Ergocalciferol to this compound

The initial and rate-limiting step in the activation of Vitamin D₂ is its hydroxylation at the 25-position to form this compound. This process occurs predominantly in the liver.

Key Enzymes and Location: The conversion of Ergocalciferol to this compound is catalyzed by a group of enzymes known as Vitamin D 25-hydroxylases, which are part of the cytochrome P450 (CYP) superfamily.

-

CYP2R1: Located in the microsomes, CYP2R1 is considered the major and most important enzyme for this reaction. It efficiently hydroxylates both Vitamin D₂ and Vitamin D₃.

-

CYP27A1: This mitochondrial enzyme, also known as sterol 27-hydroxylase, contributes to 25-hydroxylation. However, it is considered a low-affinity, high-capacity enzyme for this reaction and plays a more significant role in bile acid synthesis.

The synthesis pathway begins with Ergocalciferol, obtained from the diet, being absorbed and transported to the liver via the Vitamin D-binding protein (VDBP). Within the hepatocytes, the 25-hydroxylation reaction occurs, yielding this compound.

Downstream Bioactivation and Catabolism

Following its synthesis in the liver, this compound is released into circulation, where it is the main storage form of Vitamin D₂. To exert its biological effects, it must undergo a second hydroxylation step.

Bioactivation in the Kidney: The conversion of this compound to the active hormone, Ercalcitriol (1,25-dihydroxyvitamin D₂) , occurs primarily in the proximal tubules of the kidney.

-

Enzyme: This reaction is exclusively catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) .

-

Regulation: The activity of CYP27B1 is tightly regulated to maintain calcium and phosphate homeostasis. Its activity is stimulated by Parathyroid Hormone (PTH) and inhibited by Fibroblast Growth Factor 23 (FGF23) and high levels of calcium, phosphate, and calcitriol (B1668218) itself (a negative feedback loop).

Catabolism: To prevent toxicity from excessive Vitamin D activity, both this compound and Ercalcitriol are catabolized into inactive forms.

-

Enzyme: The key catabolic enzyme is 24-hydroxylase (CYP24A1) .

-

Pathway: CYP24A1 hydroxylates this compound to 24,25-dihydroxyvitamin D₂ and Ercalcitriol to 1,24,25-trihydroxyvitamin D₂, initiating a pathway that ultimately leads to the inactive calcitroic acid. The expression of CYP24A1 is strongly induced by the active form, calcitriol, creating a feedback mechanism to control its own levels.

Signaling Pathway of Active Vitamin D₂

The biological actions of Ercalcitriol are mediated through the Vitamin D Receptor (VDR) , a nuclear transcription factor.

-

Binding: Ercalcitriol binds to the VDR within the cytoplasm of target cells.

-

Heterodimerization: This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR).

-

Translocation: The VDR-RXR complex translocates into the nucleus.

-

Gene Transcription: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes involved in calcium transport, bone metabolism, immune function, and cell proliferation.

Quantitative Data Summary

While specific kinetic data for Ergocalciferol and its metabolites are less abundant than for Cholecalciferol, the enzymatic pathways are analogous. The following table presents relevant data for the key enzymes involved in Vitamin D metabolism.

| Enzyme | Substrate | Product | Species/System | Km (approx.) | Notes |

| CYP2R1 | Vitamin D₃ | 25-hydroxyvitamin D₃ | Recombinant Human | ~50 nM | Considered the most physiologically relevant 25-hydroxylase. It hydroxylates D₂ and D₃ with similar efficiency. |

| CYP27A1 | Vitamin D₃ | 25-hydroxyvitamin D₃ | Recombinant Human | ~1 µM | A lower affinity enzyme compared to CYP2R1. |

| CYP27B1 | 25-hydroxyvitamin D₃ | 1,25-dihydroxyvitamin D₃ | Chick Kidney | 0.1-0.5 µM | Tightly regulated enzyme responsible for the final activation step. |

| CYP24A1 | 25-hydroxyvitamin D₃ | 24,25-dihydroxyvitamin D₃ | Rat Kidney Mitochondria | ~0.2 µM | Key catabolic enzyme; strongly induced by 1,25(OH)₂D. |

| CYP24A1 | 1,25-dihydroxyvitamin D₃ | 1,24,25-trihydroxyvitamin D₃ | Rat Kidney Mitochondria | ~2-5 nM | Demonstrates a much higher affinity for the active hormone, ensuring tight control of its levels. |

Note: Km values can vary significantly depending on the experimental system (e.g., recombinant enzyme vs. tissue homogenates) and assay conditions.

Experimental Protocols for Research

This protocol describes the synthesis of this compound from Ergocalciferol using rat liver microsomes, which are a rich source of CYP2R1.

Materials:

-

Ergocalciferol (Vitamin D₂)

-

Rat liver microsomes (commercially available or prepared from fresh tissue)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Methanol, Hexane, Ethyl Acetate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Substrate Preparation: Dissolve Ergocalciferol in ethanol (B145695) to create a 1 mg/mL stock solution. Further dilute in the reaction buffer to the desired final concentration (e.g., 1-10 µM).

-

Reaction Setup: In a glass tube, combine the following on ice:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

Rat liver microsomes (e.g., 0.5 mg/mL final concentration)

-

NADPH regenerating system (as per manufacturer's instructions)

-

Ergocalciferol solution

-

-

Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C in a shaking water bath for 30-60 minutes. The optimal time should be determined empirically.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold methanol.

-

Extraction:

-

Vortex the terminated reaction mixture vigorously.

-

Add 2 volumes of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic (hexane) layer.

-

Repeat the extraction step on the aqueous layer to maximize recovery.

-

-

Drying and Storage: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen gas. Store the dried residue at -20°C until analysis.

This protocol provides a general method for the sensitive and specific quantification of synthesized this compound.

Materials:

-

Synthesized this compound residue (from Protocol 1)

-

This compound analytical standard

-

Deuterated internal standard (e.g., this compound-d3)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Reconstitution: Reconstitute the dried sample residue in 100 µL of Mobile Phase B. Add the internal standard to a known final concentration.

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard and a fixed amount of the internal standard into the reconstitution solvent.

-

LC Separation:

-

Inject 5-10 µL of the sample onto the C18 column.

-

Perform a gradient elution. Example gradient:

-

0-0.5 min: 80% B

-

0.5-3.0 min: Ramp to 100% B

-

3.0-4.0 min: Hold at 100% B

-

4.0-4.1 min: Return to 80% B

-

4.1-5.0 min: Re-equilibrate at 80% B

-

-

Flow rate: 0.4 mL/min. Column temperature: 40°C.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the parent and product ion transitions.

-

This compound: Q1: 413.3 -> Q3: 395.3 (loss of H₂O)

-

This compound-d3 (Internal Standard): Q1: 416.3 -> Q3: 398.3

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio (this compound / Internal Standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

-

References

Unraveling the In Vitro Mechanisms of Ercalcidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as calcifediol (B1668214) or 25-hydroxyvitamin D3 (25(OH)D3), is a pivotal prohormone in the vitamin D endocrine system. While its role in calcium homeostasis is well-established, its direct in vitro mechanisms of action are a subject of ongoing research with significant implications for drug development in areas ranging from oncology to immunology. This technical guide provides an in-depth exploration of the in vitro molecular pathways and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanisms of Action: Genomic and Non-Genomic Pathways

This compound exerts its biological effects through two primary mechanisms: a well-characterized genomic pathway mediated by the nuclear vitamin D receptor (VDR) and a more recently described non-genomic pathway involving rapid, membrane-initiated signaling events.

Genomic Pathway: A Transcriptional Regulator

The genomic actions of this compound are central to its long-term physiological effects. Although it has a lower binding affinity for the VDR compared to its active metabolite, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), supraphysiological concentrations of this compound can directly activate the VDR.[1]

The canonical genomic signaling cascade proceeds as follows:

-

Ligand Binding: this compound enters the cell and binds to the VDR in the cytoplasm.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

-

Gene Transcription: This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Key target genes regulated by the VDR include those involved in calcium transport, bone metabolism, cell proliferation, differentiation, and apoptosis.

Non-Genomic Pathway: Rapid Cellular Responses

Emerging evidence suggests that this compound can also elicit rapid biological responses that are independent of gene transcription. These non-genomic actions are initiated at the cell membrane and involve the activation of second messenger systems.

The proposed non-genomic signaling cascade involves:

-

Membrane Receptor Interaction: this compound is thought to interact with a putative membrane-associated VDR (mVDR) or other membrane receptors.

-

Second Messenger Activation: This interaction leads to the rapid activation of intracellular signaling molecules, including:

-

Phospholipase C (PLC): Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Protein Kinase C (PKC): Activated by DAG, PKC can phosphorylate a variety of downstream targets.[3]

-

Mitogen-Activated Protein Kinases (MAPK): Such as ERK, which are involved in cell proliferation and differentiation.[4][5]

-

-

Calcium Influx: Activation of these pathways often results in a rapid increase in intracellular calcium concentrations.

References

- 1. CALCIUM STAINING PROTOCOL [protocols.io]

- 2. Nongenomic action of 1 alpha,25(OH)(2)-vitamin D3. Activation of muscle cell PLC gamma through the tyrosine kinase c-Src and PtdIns 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the MAPK/ERK pathway in valvular interstitial cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: map04010 [genome.jp]

Ercalcidiol's Role in Gene Expression Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as 25-hydroxyvitamin D2 (25(OH)D2), is a primary metabolite of vitamin D2 (ergocalciferol). While the biologically active form of vitamin D is considered to be calcitriol (B1668218) (1,25-dihydroxyvitamin D3), recent research has highlighted the direct gene-regulatory potential of its precursors, including this compound.[1][2] This technical guide provides an in-depth overview of the mechanisms by which this compound influences gene expression, detailed experimental protocols for its analysis, and a summary of its effects on various gene targets. At supra-physiological concentrations, this compound has been shown to be as potent as its vitamin D3 counterpart, calcifediol (B1668214) (25-hydroxyvitamin D3), in modulating the transcriptome of human peripheral blood mononuclear cells (PBMCs), suggesting a direct activation of the vitamin D receptor (VDR).[1][2]

Core Mechanism of Action: The Vitamin D Receptor Pathway

The primary mechanism through which this compound and other vitamin D metabolites exert their genomic effects is by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[3][4][5] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][8][9][10] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[11]

Below is a diagram illustrating the canonical VDR signaling pathway.

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Quantitative Analysis of this compound-Mediated Gene Expression

Studies comparing the gene-regulatory potential of this compound, Calcifediol, and Calcitriol in human PBMCs have provided valuable quantitative data. The following tables summarize key findings regarding the potency and efficacy of these metabolites.

Table 1: Comparative Potency of Vitamin D Metabolites on Target Gene Expression in PBMCs [1][2]

| Vitamin D Metabolite | Average EC50 (nM) | Fold Difference vs. Calcitriol |

| This compound (25(OH)D2) | 295 | ~600-fold higher |

| Calcifediol (25(OH)D3) | 322 | ~600-fold higher |

| Calcitriol (1,25(OH)2D3) | 0.48 | - |

Table 2: Regulation of VDR Target Genes in VCaP Cells by Vitamin D Agonists [12]

| Gene | Agonist | EC50 (nM) |

| CYP24A1 | 1,25(OH)2D3 | 13.84 |

| CYP24A1 | VDRM2 | 298.54 |

| TMPRSS2 | 1,25(OH)2D3 | 1.89 |

| TMPRSS2 | VDRM2 | 52.12 |

Experimental Protocols for Gene Expression Analysis

To investigate the effects of this compound on gene expression, several key experimental techniques are employed. The following sections provide detailed methodologies for these protocols.

Cell Culture and Treatment

A common model for studying the effects of vitamin D metabolites on the immune system is the use of primary human peripheral blood mononuclear cells (PBMCs).[1]

-

Cell Isolation: PBMCs can be isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Treatment: Cells are treated with various concentrations of this compound, often in parallel with Calcifediol and Calcitriol for comparative analysis. A vehicle control (e.g., ethanol) is essential. Treatment durations can range from a few hours to several days depending on the experimental goals.[1][13]

RNA Isolation and Quality Control

High-quality RNA is crucial for downstream gene expression analysis.

-

RNA Extraction: Total RNA is isolated from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.

-

Quality Control: The quantity and quality of the isolated RNA should be assessed. RNA concentration can be measured using a spectrophotometer (e.g., NanoDrop), while RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) of 8 or higher.[14]

Gene Expression Profiling: RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome.

-

Library Preparation: An RNA-Seq library is prepared from the isolated RNA. This process typically involves rRNA depletion, fragmentation of the remaining RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.[14]

-

Sequencing: The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control.

The general workflow for an RNA-Seq experiment is depicted below.

Caption: A simplified workflow for RNA-Sequencing analysis.

Gene Expression Profiling: Microarray Analysis

Microarrays are another powerful tool for genome-wide expression profiling.

-

Sample Preparation: Labeled cRNA or cDNA is synthesized from the isolated RNA.

-

Hybridization: The labeled target is hybridized to a microarray chip containing thousands of probes corresponding to specific genes.

-

Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each probe, which is proportional to the amount of hybridized target.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes.[15][16]

Targeted Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is used to validate the results from RNA-Seq or microarrays and to quantify the expression of specific target genes.[13][17]

-

Reverse Transcription: RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The amplification of the target gene is monitored in real-time. The relative expression of the gene of interest is calculated after normalization to one or more stably expressed housekeeping genes.

Signaling Pathways Modulated by this compound

While the VDR-mediated genomic pathway is the primary mechanism, vitamin D metabolites can also influence other signaling pathways. The search results suggest potential crosstalk with pathways involved in immune response and cancer.[4][11][18][19] Further research is needed to fully elucidate the specific pathways modulated by this compound.

Conclusion

This compound, a metabolite of vitamin D2, demonstrates significant gene-regulatory activity, primarily through the activation of the Vitamin D Receptor. While less potent than the active form, calcitriol, it can modulate the expression of a wide range of target genes at supra-physiological concentrations. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced role of this compound in gene expression and its potential therapeutic applications. The use of high-throughput technologies like RNA-Seq and microarrays, coupled with targeted validation by qPCR, will continue to expand our understanding of the complex biological effects of this and other vitamin D metabolites.

References

- 1. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. Vitamin D and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcitriol induces estrogen receptor α expression through direct transcriptional regulation and epigenetic modifications in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microarray analysis of diurnal and circadian-regulated genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microarray analysis of 1,25(OH)₂D₃ regulated gene expression in human primary osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vitad.org [vitad.org]

- 18. Vitamin D receptor activation influences the ERK pathway and protects against neurological deficits and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Update on the Effects of Vitamin D on the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Ercalcidiol Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ercalcidiol signaling pathway, a critical component of the broader vitamin D endocrine system. While the vitamin D3 (cholecalciferol) pathway is more extensively studied, understanding the nuances of the vitamin D2 (ergocalciferol) pathway, and specifically the role of its metabolite this compound, is essential for a comprehensive view of vitamin D metabolism and action. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental protocols for its investigation, and provides visualizations of the core processes.

Introduction to the this compound Signaling Pathway

This compound, also known as 25-hydroxyergocalciferol or 25(OH)D2, is a primary circulating metabolite of vitamin D2 (ergocalciferol)[1]. The signaling cascade is initiated by the metabolic activation of ergocalciferol (B368823) and culminates in the regulation of gene expression by its fully active form, ercalcitriol (B1671611) (1,25-dihydroxyergocalciferol). This pathway plays a crucial role in calcium and phosphate (B84403) homeostasis and influences a wide range of physiological processes, including immune function and cell proliferation and differentiation[1].

The canonical signaling pathway for this compound's active metabolite, ercalcitriol, is mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors[2][3]. The binding of ercalcitriol to the VDR initiates a cascade of molecular events that ultimately alters the transcription of target genes.

Molecular Mechanism of Action

The genomic actions of the this compound signaling pathway can be delineated into several key steps:

-

Metabolic Activation: Ergocalciferol, derived from dietary sources, undergoes 25-hydroxylation in the liver to form this compound. This compound is then transported to the kidneys, where it is further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active form, ercalcitriol[2].

-

Ligand Binding and Receptor Activation: Ercalcitriol binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm of target cells. This binding induces a conformational change in the VDR.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.

-

Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

-

DNA Binding: Within the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs leads to the recruitment of a complex of co-activator or co-repressor proteins. This multi-protein complex then modulates the rate of transcription of the target gene by interacting with the basal transcription machinery, leading to either an increase or decrease in gene expression.

In addition to these genomic actions, there is growing evidence for rapid, non-genomic effects of vitamin D metabolites that are initiated at the cell membrane. These pathways are less well-characterized but are thought to involve membrane-associated VDR and elicit rapid changes in intracellular signaling cascades.

Quantitative Data

While extensive quantitative data for the vitamin D3 pathway exists, specific binding affinities and activation potentials for this compound and ercalcitriol are less commonly reported. The available data and comparisons with vitamin D3 metabolites are summarized below.

Table 1: VDR Binding Affinities and Activation Potentials of Vitamin D Metabolites

| Compound | Parameter | Value | Cell Line/System | Notes |

| Ergocalciferol (Vitamin D2) | EC50 | 14.44 µM | HEK293T | Precursor to this compound; demonstrates low potency in VDR activation. |

| **Ercalcitriol (1,25(OH)₂D₂) ** | VDR Activation | Strong Activator | Not specified | Ercalcitriol is a potent natural agonist for the VDR. Specific EC50 values are not readily available in the provided search results. |

| Calcitriol (B1668218) (1,25(OH)₂D₃) | EC50 | 0.65 nM | HEK293T | The active form of Vitamin D3, for comparison. |

| Calcifediol (B1668214) (25(OH)D₃) | VDR Binding Affinity | ~1000-fold lower than Calcitriol | Not specified | The lower affinity is compensated by its ~1000-fold higher serum concentrations compared to Calcitriol. A similar relationship is expected between this compound and Ercalcitriol. |

Table 2: Comparative Potency of Vitamin D Forms

| Comparison | Parameter | Finding | Reference |

| Calcifediol vs. Cholecalciferol | Potency in raising serum 25(OH)D | Calcifediol is approximately 3.2 times more potent than cholecalciferol on a weight basis. | |

| Calcifediol vs. Cholecalciferol | Rate of raising serum 25(OH)D | Oral calcifediol leads to a more rapid increase in serum 25(OH)D levels. |

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the VDR and induce the expression of a reporter gene.

Principle: Cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs. Activation of the VDR by a ligand leads to the expression of the reporter gene, which can be quantified.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Cells are transiently transfected with a VDR expression plasmid and a reporter plasmid containing a VDRE-driven luciferase gene using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, the transfected cells are treated with varying concentrations of this compound, ercalcitriol, or control compounds. A vehicle control (e.g., DMSO) is also included.

-

-

Cell Lysis and Luciferase Assay:

-

After a 16-24 hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

-

Data Analysis:

-

Luciferase activity is normalized to total protein concentration or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase).

-

The dose-response curve is plotted, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated using non-linear regression analysis.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro interaction between the VDR-RXR heterodimer and a VDRE-containing DNA probe.

Principle: A protein-DNA complex migrates more slowly than a free DNA probe through a non-denaturing polyacrylamide gel. This "shift" in mobility indicates a binding interaction.

Detailed Methodology:

-

Probe Preparation:

-

A double-stranded DNA oligonucleotide containing a consensus VDRE is synthesized.

-

The probe is labeled at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

-

Binding Reaction:

-

Recombinant VDR and RXR proteins are incubated in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) to reduce non-specific binding.

-

The labeled VDRE probe is added to the reaction mixture and incubated to allow for the formation of the protein-DNA complex.

-

For competition assays, an excess of unlabeled VDRE probe is added to the reaction to demonstrate the specificity of the binding.

-

-

Electrophoresis:

-

The binding reactions are loaded onto a native polyacrylamide gel.

-

Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

-

-

Detection:

-

The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate system for non-radioactive probes to visualize the bands corresponding to the free probe and the shifted protein-DNA complex.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether the VDR is associated with specific genomic regions (e.g., the promoter of a target gene) in intact cells.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (VDR) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified by PCR or sequencing.

Detailed Methodology:

-

Cell Treatment and Cross-linking:

-

Cells are treated with ercalcitriol or a vehicle control.

-

Proteins are cross-linked to DNA by adding formaldehyde (B43269) directly to the cell culture medium. The reaction is quenched with glycine.

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to the VDR. A negative control immunoprecipitation is performed with a non-specific IgG.

-

Protein A/G-agarose or magnetic beads are used to capture the antibody-protein-DNA complexes.

-

-

Elution and Reverse Cross-linking:

-

The complexes are eluted from the beads, and the protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

-

Proteins are digested with proteinase K.

-

-

DNA Purification and Analysis:

-

The DNA is purified from the immunoprecipitated material.

-

The presence of a specific DNA sequence (e.g., the promoter of a known VDR target gene like CYP24A1) is detected by quantitative PCR (qPCR). The amount of immunoprecipitated DNA is compared to the amount in the input (non-immunoprecipitated) chromatin.

-

Visualizations

This compound Signaling Pathway

Caption: The canonical genomic signaling pathway of this compound.

Experimental Workflow for VDR-VDRE Interaction Analysis

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

The this compound signaling pathway, while operating through the same fundamental VDR-mediated mechanism as the calcitriol pathway, presents its own set of characteristics that warrant further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the nuances of this compound and ercalcitriol's interaction with the VDR, their downstream genomic targets, and their ultimate physiological effects. A deeper understanding of this pathway is crucial for the development of novel therapeutic strategies that leverage the full spectrum of vitamin D's biological activities. Further research is needed to provide more precise quantitative data on the binding affinities and activation potentials of this compound and ercalcitriol to fully elucidate their roles in health and disease.

References

- 1. S-EPMC8597097 - Calcifediol is superior to cholecalciferol in improving vitamin D status in postmenopausal women: a randomized trial. - OmicsDI [omicsdi.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Ercalcidiol as a Biomarker of Vitamin D2 Intake: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of ercalcidiol (25-hydroxyvitamin D2) as a specific biomarker for the intake of vitamin D2 (ergocalciferol). It covers the metabolic pathway of vitamin D2, the distinct pharmacokinetic properties of this compound, and its importance in clinical and research settings. Detailed experimental protocols for its quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are presented, alongside structured data tables for easy comparison and interpretation. This document serves as a comprehensive resource for professionals involved in nutrition research, clinical diagnostics, and drug development.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone health.[1] The two major forms are vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight, and vitamin D2 (ergocalciferol), which is derived from plant sterols and fungi.[2] Vitamin D2 is commonly used in fortified foods and as a prescription supplement.[3][4] Both forms of vitamin D are biologically inactive and require hydroxylation in the liver to become 25-hydroxyvitamin D (25(OH)D).[5]

The measurement of total serum 25(OH)D is the standard indicator of a person's overall vitamin D status. However, it is often critical to differentiate between the two forms:

-

Calcifediol (B1668214) (25-hydroxyvitamin D3) , the metabolite of vitamin D3.

-

This compound (25-hydroxyvitamin D2) , the metabolite of vitamin D2.

This compound is a direct indicator of exogenous vitamin D2 consumption. Its accurate measurement is crucial for monitoring compliance and therapeutic efficacy of vitamin D2 supplementation, as well as for research into the comparative metabolism and potency of the two vitamin D forms. This guide details the metabolic pathway, analytical methodologies, and practical applications of using this compound as a specific biomarker for vitamin D2 intake.

Metabolism of Vitamin D2 (Ergocalciferol)

Upon ingestion, vitamin D2 is absorbed from the intestine and transported to the liver. In the liver, it undergoes its first hydroxylation step to form this compound (25-hydroxyvitamin D2). This conversion is primarily catalyzed by the enzyme 25-hydroxylase (CYP2R1). This compound is the major circulating form of vitamin D2 and the analyte measured to determine vitamin D2 status. To become biologically active, this compound undergoes a second hydroxylation in the kidneys, catalyzed by 1α-hydroxylase (CYP27B1), to form ercalcitriol (B1671611) (1,25-dihydroxyvitamin D2), the active hormonal form that binds to the vitamin D receptor (VDR).

This compound as a Biomarker: Pharmacokinetics and Properties

Understanding the pharmacokinetic differences between this compound and calcifediol is essential for interpreting vitamin D status, especially in supplemented individuals. This compound exhibits lower binding affinity to the plasma vitamin D binding protein (DBP) compared to calcifediol. This weaker binding results in a shorter circulating half-life and a more rapid clearance rate. Consequently, vitamin D2 has been shown to be less potent than vitamin D3 in raising and maintaining total serum 25(OH)D concentrations.

| Parameter | This compound (from Vitamin D2) | Calcifediol (from Vitamin D3) | Reference(s) |

| Parent Compound | Ergocalciferol (Vitamin D2) | Cholecalciferol (Vitamin D3) | |

| Binding Affinity to DBP | Lower | Higher | |

| Elimination Half-life | Shorter (approx. 10-15 days for calcifediol) | Longer (approx. 2 months for parent D3) | |

| Relative Potency | Less potent in raising total 25(OH)D | More potent in raising total 25(OH)D |

Table 1: Comparative Properties of this compound and Calcifediol.

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound, distinct from the often more abundant calcifediol, requires highly specific analytical methods. While immunoassays are widely used for total 25(OH)D, they can exhibit variable cross-reactivity with this compound, leading to inaccurate measurements when vitamin D2 is present. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the "gold standard" for its ability to chromatographically separate and specifically detect both metabolites.

References

- 1. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. direct-ms.org [direct-ms.org]

- 5. Vitamin D - Wikipedia [en.wikipedia.org]

The History and Discovery of Ercalcidiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for the Antirachitic Factor

The story of ercalcidiol (25-hydroxyvitamin D2) is deeply rooted in the early 20th-century quest to understand and eradicate rickets, a debilitating bone disease in children. Scientists discovered that an "antirachitic factor," found in certain foods and produced in the skin upon sunlight exposure, could prevent this condition. This factor was later identified as vitamin D. Initial research focused on two primary forms: vitamin D2 (ergocalciferol), derived from irradiated yeast, and vitamin D3 (cholecalciferol), from animal sources. For many years, these were believed to be the active forms of the vitamin. However, a crucial observation of a time lag between vitamin D administration and its physiological effects suggested a metabolic activation process was at play, paving the way for the discovery of its hydroxylated metabolites.

The Pivotal Discovery of a More Potent Circulating Form

In the late 1960s, the laboratory of Hector F. DeLuca at the University of Wisconsin-Madison made a series of groundbreaking discoveries that elucidated the metabolic pathway of vitamin D. Their work, alongside others, revealed that vitamin D undergoes hydroxylation to become biologically active. A key finding was the isolation and identification of a major circulating metabolite of vitamin D2 that was more polar and acted more rapidly than its parent compound in curing rickets in rats. This metabolite was identified as 25-hydroxyergocalciferol, or this compound[1].

Experimental Protocols: Unraveling the Metabolism of this compound

The identification and characterization of this compound involved pioneering in vivo and in vitro experiments utilizing radiolabeled compounds and advanced analytical techniques of the era.

Isolation and Identification of this compound from Porcine Blood

This experimental approach, adapted from the work on its vitamin D3 analogue, 25-hydroxycholecalciferol, was fundamental in identifying this compound[2][3][4][5].

Experimental Workflow:

Caption: Workflow for the isolation and identification of this compound.

Detailed Methodology:

-

Animal Model and Dosing: Pigs were administered a large dose of vitamin D2.

-

Sample Collection and Extraction: Blood was collected, and the plasma was extracted using a methanol-chloroform solvent system to isolate the lipid-soluble vitamin D and its metabolites.

-

Chromatography: The lipid extract was subjected to silicic acid column chromatography. A biologically active fraction, more polar than vitamin D2, was eluted. This fraction was further purified using high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purified compound was analyzed by:

-

UV Spectrophotometry: Showed a characteristic absorption maximum at 264.5 nm, consistent with the vitamin D triene system.

-

Mass Spectrometry: Revealed a molecular ion at m/e 412, indicating the addition of one hydroxyl group to vitamin D2 (molecular weight 396).

-

Nuclear Magnetic Resonance (NMR): Confirmed the presence of the additional hydroxyl group at the C-25 position.

-

-

Biological Activity: The isolated compound demonstrated potent antirachitic activity in rats, acting more rapidly than vitamin D2.

In Vitro Hydroxylation Studies

To confirm the metabolic pathway, in vitro studies using chick liver and kidney homogenates were performed.

Experimental Workflow:

Caption: In vitro workflow for studying this compound metabolism.

Detailed Methodology:

-

Tissue Preparation: Homogenates of liver and kidney tissues were prepared from vitamin D-deficient chicks.

-

Substrate Incubation: Radiolabeled vitamin D2 was incubated with the liver homogenate, and radiolabeled this compound was incubated with the kidney homogenate.

-

Metabolite Extraction and Analysis: The incubation mixtures were extracted with organic solvents, and the metabolites were separated by chromatography. The radioactive profiles were analyzed to identify the products.

-

Results: These studies demonstrated that the liver is the primary site of 25-hydroxylation of vitamin D2 to this compound, and the kidney is responsible for the subsequent 1α-hydroxylation to the active hormone, 1,25-dihydroxyvitamin D2 (ercalcitriol).

Chemical Synthesis of this compound

The definitive confirmation of the structure of this compound came from its chemical synthesis and the demonstration that the synthetic compound was identical to the biologically isolated metabolite. The synthesis of the vitamin D3 analog, 25-hydroxycholecalciferol, was first reported by Blunt and DeLuca in 1969. A similar approach was used for this compound.

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Notes |

| Molecular Weight | 412.65 g/mol | |

| UV Absorption Max (Ethanol) | 264.5 nm | |

| Binding Affinity to DBP | Lower than calcifediol | The affinity of DBP for vitamin D2 metabolites is somewhat less than for vitamin D3 metabolites. |

| Binding Affinity to VDR | Ercalcitriol (the active form) is a strong VDR agonist. | The VDR is the nuclear hormone receptor for the active forms of vitamin D. |

| Plasma Half-life | ~13.4 days | Measured in healthy adults after an oral dose. |

| Biological Potency | Less effective than vitamin D3 in raising and maintaining serum 25(OH)D levels in humans. |

Signaling and Metabolic Pathways

This compound is a central molecule in the metabolic cascade of vitamin D2.

Metabolic Pathway of Vitamin D2:

Caption: Metabolic activation of Vitamin D2 to its hormonal form.

Conclusion

The discovery of this compound was a landmark achievement in nutritional biochemistry, transforming our understanding of vitamin D from a simple vitamin to a complex prohormone system. The meticulous experimental work of DeLuca and his colleagues laid the foundation for decades of research into the intricate roles of vitamin D metabolites in calcium homeostasis, bone health, and numerous other physiological processes. This in-depth understanding of this compound's history and metabolism continues to be of paramount importance for researchers, scientists, and professionals in drug development, particularly in the context of vitamin D supplementation and the treatment of related disorders.

References

- 1. 25-hydroxyergocalciferol: a biologically active metabolite of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 25-hydroxycholecalciferol. A biologically active metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological activity of 25-hydroxycholecalciferol, a metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biological activity of 25-hydroxycholecalciferol, a metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ercalcidiol: A Technical Guide to its Role in Calcium and Phosphate Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as 25-hydroxyergocalciferol or 25(OH)D2, is a primary circulating metabolite of vitamin D2 (ergocalciferol). As a prohormone, it is a crucial component of the vitamin D endocrine system, which is fundamentally responsible for maintaining calcium and phosphate (B84403) balance. While structurally similar to calcifediol (B1668214) (25-hydroxycholecalciferol), the metabolite of vitamin D3, this compound is derived exclusively from plant-based sources and fortified foods. This document provides a comprehensive technical overview of this compound's mechanism of action, its physiological impact on key organ systems, and its role in the intricate regulation of mineral homeostasis. Due to a relative scarcity of studies focusing exclusively on this compound, this guide incorporates data from studies on its precursor, ergocalciferol (B368823), to provide a complete picture of the vitamin D2 metabolic pathway's effects.

Mechanism of Action: The Pathway to Bioactivation

This compound itself is biologically inert and requires a critical hydroxylation step to become the active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D). This bioactivation process is tightly regulated, ensuring precise control over calcium and phosphate levels.

-

Hepatic Hydroxylation : Ergocalciferol (Vitamin D2), obtained from dietary sources, is transported to the liver. Here, the enzyme 25-hydroxylase (primarily CYP2R1) adds a hydroxyl group at the 25th carbon position, converting it into this compound. This is the major storage and circulating form of vitamin D2.

-

Renal Hydroxylation : this compound is then transported from the liver to the kidneys. In the proximal tubules of the kidneys, the enzyme 1α-hydroxylase (CYP27B1) adds a second hydroxyl group at the 1α position. This final step transforms this compound into the biologically active hormone, 1,25-dihydroxyvitamin D (calcitriol).

-

Genomic Action : Calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues, including the intestines, bones, and kidneys.[1] This hormone-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is the primary mechanism by which the effects of the vitamin D pathway are exerted.

Impact on Target Organs and Mineral Homeostasis

The primary function of the vitamin D endocrine system, driven by calcitriol derived from this compound, is to increase plasma concentrations of calcium and phosphate. This is achieved through coordinated actions on the intestine, kidneys, and bone.

Intestinal Absorption

Calcitriol is the most potent stimulator of intestinal calcium and phosphate absorption.[2]

-

Calcium Absorption : Through its genomic action, calcitriol upregulates the expression of key proteins involved in the transcellular transport of calcium in enterocytes. These include the apical membrane calcium channel TRPV6 and the intracellular calcium-binding protein, calbindin-D9k.[2] This enhances the efficiency of dietary calcium absorption.

-

Phosphate Absorption : Calcitriol also stimulates intestinal phosphate absorption by increasing the expression of the sodium-phosphate cotransporter (NaPi-IIb) in the brush border membrane of intestinal cells.[3]

Renal Reabsorption

In the kidneys, calcitriol works to conserve calcium and phosphate.

-

Calcium Reabsorption : It enhances the reabsorption of calcium in the distal tubules, reducing its excretion in urine.

-

Phosphate Reabsorption : Unlike Parathyroid Hormone (PTH), which promotes phosphate excretion, calcitriol increases the expression of renal sodium-phosphate cotransporters (NaPi-IIa and NaPi-IIc), leading to increased tubular reabsorption of phosphate.[1][4]

Bone Metabolism

The role of calcitriol in bone is complex. Its primary indirect effect is to promote bone mineralization by ensuring an adequate supply of calcium and phosphate in the extracellular fluid.[3] However, it also has direct effects on bone cells. By binding to VDR on osteoblasts, calcitriol can stimulate the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), which in turn promotes the maturation of osteoclasts and leads to bone resorption. This mechanism serves to mobilize calcium and phosphate from the bone to maintain serum levels when dietary intake is insufficient.

Regulatory Feedback Loops

The synthesis of calcitriol from this compound is tightly controlled by a complex interplay of hormones, primarily Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23).

-

Parathyroid Hormone (PTH) : Secreted in response to low serum calcium, PTH is a major stimulator of the 1α-hydroxylase enzyme in the kidney. This increases the conversion of this compound to calcitriol, thereby boosting serum calcium levels.

-

Fibroblast Growth Factor 23 (FGF23) : Secreted by osteocytes in response to high serum phosphate and calcitriol, FGF23 acts as a counter-regulatory hormone. It inhibits the 1α-hydroxylase enzyme and stimulates the 24-hydroxylase enzyme, which catabolizes both this compound and calcitriol. This reduces calcitriol production and promotes phosphate excretion by the kidneys.[1][3]

-

Calcitriol (Self-regulation) : Calcitriol itself inhibits its own synthesis by suppressing the 1α-hydroxylase gene and stimulating the 24-hydroxylase gene, forming a negative feedback loop.

Quantitative Data Summary

Direct quantitative data on the effects of this compound administration are limited. The following tables summarize data from clinical trials using its precursor, ergocalciferol (Vitamin D2), which is metabolized into this compound. These studies often compare its efficacy to cholecalciferol (Vitamin D3).

Table 1: Effect of Ergocalciferol vs. Cholecalciferol on Serum 25(OH)D Levels in Chronic Kidney Disease (CKD)

| Parameter | Ergocalciferol (D2) Group | Cholecalciferol (D3) Group | P-value | Citation |

|---|---|---|---|---|

| Dosage | 50,000 IU weekly for 12 weeks | 50,000 IU weekly for 12 weeks | N/A | [5][6] |

| Baseline 25(OH)D (ng/mL) | 16.0 (SD 6.6) | 15.3 (SD 5.2) | NS | [5] |

| Change in 25(OH)D at 12 wks (ng/mL) | +30.7 (SD 15.3) | +45.0 (SD 16.5) | <0.01 | [5][6] |

| Change in 25(OH)D at 18 wks (ng/mL) | +17.6 (SD 8.9) | +22.4 (SD 12.7) | 0.17 | [5][6] |

| Change in PTH at 12 wks (pg/mL) | +2.3 (SD 38.3) | -15.3 (SD 34.5) | 0.02 |[6] |

Data from a randomized clinical trial in 44 non-dialysis-dependent patients with stage 3-5 CKD.

Table 2: Effect of Daily Cholecalciferol vs. Weekly Ergocalciferol in Healthcare Workers

| Parameter | Ergocalciferol (D2) Group | Cholecalciferol (D3) Group | P-value | Citation |

|---|---|---|---|---|

| Dosage | 20,000 IU weekly | 1,000 IU daily | N/A | [7] |

| Baseline 25(OH)D (ng/mL) | 16.91 (SD 6.07) | 17.62 (SD 4.39) | 0.547 | [7] |

| 25(OH)D at 6 months (ng/mL) | 21.67 (SD 5.11) | 26.03 (SD 6.59) | 0.018 | [7] |

| Change in Serum Calcium | No significant change | No significant change | NS | [7] |

| Change in Serum PTH | No significant change | No significant change | NS |[7] |

Data from a randomized controlled trial in Thai female healthcare workers.

Experimental Protocols

In Vivo Rodent Model for Assessing this compound Effects

This protocol outlines a general methodology for studying the effects of this compound or its precursor on calcium and phosphate homeostasis in a rat model.

Methodology Details:

-

Animal Model : Weanling male Wistar rats are often used. They are placed on a vitamin D-deficient diet containing specified amounts of calcium (e.g., 1.2%) and phosphorus (e.g., 0.8%) for 5-6 weeks to induce vitamin D deficiency without causing severe hypo- or hypercalcemia.[8]

-

Compound Administration : this compound is dissolved in a vehicle like corn oil. Administration is typically performed daily via oral gavage for a period ranging from 7 to 14 days.[9]

-

Blood and Urine Collection : Blood samples are collected at specified intervals to measure serum levels of calcium, phosphate, PTH, FGF23, and vitamin D metabolites. 24-hour urine samples are collected using metabolic cages to assess urinary excretion of calcium and phosphate.

-

Biochemical Assays : Serum and urine calcium and phosphate levels are measured using automated colorimetric assays. Hormone levels (PTH, FGF23) and vitamin D metabolites are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Tissue Analysis : At the end of the study, tissues such as the kidney and duodenum are harvested. Brush border membrane vesicles (BBMV) can be prepared to study Na+-dependent phosphate transport kinetics ex vivo.[10] Additionally, RNA can be extracted for quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes like VDR, TRPV6, calbindin, and hydroxylase enzymes.

In Vitro Bone Cell Proliferation Assay

This protocol assesses the direct effects of this compound's active metabolite, calcitriol, on bone cells.

-

Cell Culture : Human preosteoblastic cells (e.g., derived from bone marrow) are cultured in appropriate media.[11][12]

-

Treatment : Cells are treated with varying concentrations of the test compound (e.g., calcitriol, ranging from 0.1 nM to 60 nM).[12]

-

Proliferation Assessment : After incubation periods (e.g., 24 and 48 hours), cell proliferation is measured. This can be done by direct cell counting using a hemocytometer or through colorimetric assays like the MTT assay.

-

Analysis : The dose-dependent effect of the compound on cell growth is determined. Studies have shown that calcitriol can have biphasic effects, stimulating proliferation at very low concentrations and inhibiting it at higher concentrations.[13]

Conclusion

This compound is an essential prohormone in the vitamin D2 metabolic pathway. Its biological significance is realized upon its conversion to the active hormone calcitriol, which plays a central role in regulating calcium and phosphate homeostasis. Through the genomic actions of calcitriol, the this compound pathway enhances intestinal absorption, modulates renal reabsorption, and influences bone metabolism to maintain mineral balance. The synthesis of calcitriol is meticulously regulated by PTH and FGF23, ensuring a responsive and balanced system. While clinical data suggests that the vitamin D3 pathway may be more efficient at raising total 25(OH)D levels, the vitamin D2 pathway, initiated by ergocalciferol and mediated by this compound, remains a crucial and effective route for correcting vitamin D deficiency and managing mineral metabolism. Further research focusing specifically on the pharmacokinetics and direct actions of this compound will enhance our understanding and optimize its therapeutic use.

References

- 1. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphate metabolism and vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cholecalciferol v. ergocalciferol for 25-hydroxyvitamin D (25(OH)D) repletion in chronic kidney disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rhochistj.org [rhochistj.org]

- 7. Efficacy of plain cholecalciferol versus ergocalciferol in raising serum vitamin D level in Thai female healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 1,25-dihydroxycholecalciferol on phosphate transport in vitamin D-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Renal phosphate transport and vitamin D metabolism in X-linked hypophosphatemic Gy mice: responses to phosphate deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin D metabolites regulate osteocalcin synthesis and proliferation of human bone cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ercalcidiol in Cell Lysates using LC-MS/MS

Introduction

Ercalcidiol (25-hydroxyvitamin D2) is a primary metabolite of vitamin D2 (ergocalciferol) and a key biomarker for assessing vitamin D status. While typically measured in serum or plasma, understanding its intracellular concentration is crucial for elucidating the cellular mechanisms of vitamin D action in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves cell lysis, protein precipitation, liquid-liquid extraction, and a robust LC-MS/MS analysis, making it suitable for researchers in drug development and life sciences.

Signaling Pathway of this compound

This compound, once inside the cell, is converted to its biologically active form, ercalcitriol (B1671611) (1,25-dihydroxyvitamin D2). Ercalcitriol then binds to the Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2]

References

Experimental Protocols for Ercalcidiol (25-Hydroxyvitamin D) in Animal Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and quantitative data for the use of Ercalcidiol (25-hydroxyvitamin D; 25(OH)D) in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the safety and efficacy of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies involving this compound administration, including therapeutic efficacy, toxicity, and pharmacokinetic parameters.

Table 1: Therapeutic Efficacy of this compound in Animal Models

| Animal Model | Therapeutic Area | Administration Route | Dosage | Duration | Key Outcomes |

| Mouse (CYP27B1-/- with Chronic Kidney Disease) | Secondary Hyperparathyroidism | Intraperitoneal | 50 ng/g, 3 times/week | 30 days | Normalized serum calcium and reduced parathyroid hormone (PTH) levels.[1][2][3] |

| Rat (Elderly, with femoral fracture) | Fracture Healing | Subcutaneous | Not specified | 5 weeks | Significantly increased maximum shear force before bone failure; positive correlation between serum 25(OH)D levels and callus mechanical strength.[4] |

| Dog (Healthy) | Vitamin D Status | Oral (dietary) | 50 IU/kg body weight/day | 42 days | Significant increase in serum 25-hydroxyvitamin D3 levels from day 14.[5] |

| Cat (Adult) | Vitamin D Status | Oral (dietary) | ~5.0 µg/kg of diet | 9 weeks | Safely and effectively raised vitamin D status without adverse effects. |

Table 2: Toxicity of this compound and Related Compounds in Animal Models

| Animal Model | Compound | Administration Route | NOAEL (No-Observed-Adverse-Effect-Level) | Key Toxic Effects at Higher Doses |

| Rat | Paricalcitol (Vitamin D analog) | Intravenous | 0.1 µg/kg/dose (6-month study) | Hypercalcemia and secondary effects. |

| Dog | Paricalcitol (Vitamin D analog) | Intravenous | 0.02 µg/kg/dose (6-month and 1-year studies) | Dogs are particularly sensitive to the hypercalcemic effects of Vitamin D. |

| Mouse (Weanling) | Alfacalcidol (1α(OH)D3) | Not specified | Not established | More toxic than calcitriol (B1668218), causing severe nephrocalcinosis at high doses. |

| Rhesus Monkey | Cholecalciferol (Vitamin D3) | Oral | Not established | More toxic than ergocalciferol, leading to hypercalcemia, soft tissue mineralization, and death at high daily doses (50,000-200,000 IU). |

Table 3: Pharmacokinetic Parameters of Vitamin D Metabolites in Animal Models

| Animal Model | Compound | Administration Route | Dose | Cmax | Tmax | T1/2 (Half-life) | AUC (Area Under the Curve) |

| Mouse (C3H/HeJ) | Calcitriol (1,25(OH)2D3) | Intraperitoneal | 0.125 µ g/mouse | 12.0 ng/mL | < 2 hours | Not specified | 47.0 ng·h/mL |

| Mouse (C3H/HeJ) | Calcitriol (1,25(OH)2D3) | Intraperitoneal | 0.5 µ g/mouse | 41.6 ng/mL | < 2 hours | Not specified | 128.0 ng·h/mL |

| Rat (Vitamin D3-replete) | 24,25-dihydroxyvitamin D3 | Oral (steady state), then IV | Not specified | Not specified | Not specified | 0.55 h (fast phase), 73.8 h (slow phase) | Not specified |

Experimental Protocols

Protocol 2.1: Induction of Vitamin D Deficiency in Rats

This protocol describes a rapid method for inducing vitamin D deficiency in rats without causing significant fluctuations in parathyroid hormone (PTH) and mineral levels.

Materials:

-

Wistar rats (male, 8-10 weeks old)

-

Vitamin D deficient diet with enriched calcium (e.g., 2% Calcium, 1.25% Phosphate)

-

Paricalcitol (19-nor-1,25-dihydroxyvitamin D2)

-

Vehicle for Paricalcitol (e.g., saline)

-

Standard laboratory equipment for animal housing and injections.

Procedure:

-

Acclimatize rats for one week under standard housing conditions.

-

Provide the vitamin D deficient, calcium-enriched diet and water ad libitum throughout the experiment.

-

On days 1, 3, 5, 8, 10, and 12, administer intraperitoneal injections of Paricalcitol at a dose of 32 ng per rat to accelerate the degradation of endogenous vitamin D metabolites.

-

Continue feeding the vitamin D deficient diet for a total of three weeks.

-

At the end of the three-week period, collect blood samples to confirm vitamin D deficiency by measuring serum levels of 25-hydroxyvitamin D3. Levels are expected to be below the detection limit.

Workflow for Vitamin D Deficiency Induction in Rats

Protocol 2.2: Evaluation of this compound in a Rodent Fracture Healing Model

This protocol outlines a general procedure for assessing the effect of this compound on bone healing in a rodent model of femoral fracture.

Materials:

-

Elderly female Wistar rats (e.g., 18 months old)

-

This compound (25-hydroxyvitamin D3)

-

Vehicle for this compound (e.g., sterile oil for subcutaneous injection)

-

Anesthetic agents

-

Surgical instruments for creating a mid-diaphyseal femoral fracture

-

Internal fixation materials (e.g., intramedullary pin)

-

X-ray or micro-CT imaging system

-

Mechanical testing equipment (e.g., torsion tester)

Procedure:

-

Induce general anesthesia in the rats.

-

Surgically create a standardized, closed transverse fracture in the mid-diaphysis of the femur.

-

Stabilize the fracture using an appropriate internal fixation method.

-

Confirm fracture creation and fixation using radiography.

-

Randomly assign animals to a treatment group (this compound) and a control group (vehicle).

-

Administer this compound or vehicle subcutaneously at the desired dosage and frequency throughout the healing period (e.g., 5 weeks).

-

Monitor animals regularly for health and well-being.

-

At the end of the healing period, euthanize the animals and collect blood to determine serum 25(OH)D levels.

-

Excise the femurs and evaluate fracture healing using methods such as radiography, micro-CT for callus morphology, and mechanical testing (e.g., torsion testing to failure) to assess bone strength.

Experimental Workflow for Fracture Healing Study

Signaling Pathways

This compound (25(OH)D) is a prohormone that is converted to the active form, calcitriol (1,25-dihydroxyvitamin D3), which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.

Classical Vitamin D Receptor Signaling Pathway

Downstream of VDR activation, a multitude of genes are regulated. While classically known for their role in calcium and phosphate (B84403) homeostasis, VDR target genes are also involved in immune modulation, cell proliferation, and differentiation. Some key target genes include:

-

Calcium Homeostasis: TRPV6, Calbindin-D9k, Calbindin-D28k, and plasma membrane Ca2+-ATPase (PMCA).

-

Phosphate Homeostasis: FGF23 (indirectly).

-

Bone Metabolism: RANKL and Osteocalcin.

-

Immune Modulation: Cathelicidin and beta-defensin.

-

Cell Cycle Regulation: p21 and p27.

Beyond the classical genomic pathway, non-genomic actions of vitamin D metabolites have also been described, involving rapid, membrane-initiated signaling cascades that can influence intracellular calcium levels and various kinase pathways.

References

- 1. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. mdpi.com [mdpi.com]

- 4. Personalise vitamin D3 using physiologically based pharmacokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, and transport of vitamin D3 and 25-hydroxyvitamin D3 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cell Culture Guide for Ercalcidiol Treatment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, a metabolite of vitamin D2, is a subject of growing interest in cellular and molecular biology research, particularly for its potential therapeutic applications. Like its vitamin D3 counterpart, calcidiol, this compound acts as a ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes.[1][2] In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of this compound and for evaluating its efficacy in various physiological and pathological contexts.

These application notes provide a comprehensive guide for researchers utilizing in vitro cell culture systems to study the effects of this compound. The document outlines the fundamental signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR). The canonical signaling pathway is genomic, involving the direct regulation of gene expression. However, non-genomic pathways have also been described, mediating rapid cellular responses.

Genomic Signaling Pathway: